Angustmycin A
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(6-aminopurin-9-yl)-2-(hydroxymethyl)-5-methylideneoxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O4/c1-5-7(18)8(19)11(2-17,20-5)16-4-15-6-9(12)13-3-14-10(6)16/h3-4,7-8,17-19H,1-2H2,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSSGAOAYPICBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C(C(C(O1)(CO)N2C=NC3=C(N=CN=C32)N)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Historical Context and Classification of Angustmycin a
Discovery and Initial Characterization in Antibiotic Research
The journey of Angustmycin A began in the field of antibiotic research, where scientists were systematically screening microorganisms for novel therapeutic agents. The compound was identified as a metabolite produced by several species of soil-dwelling bacteria belonging to the genus Streptomyces, including Streptomyces angustmyceticus, Streptomyces hygroscopius, and Streptomyces decoyicus. researchgate.netnih.govmedkoo.com Initial studies focused on its biological activity, revealing its capacity to inhibit the growth of certain microorganisms. nih.gov Specifically, early research demonstrated that this compound possesses anti-mycobacterial properties, showing activity against strains like Mycobacterium smegmatis. researchgate.netnih.gov This discovery marked it as a promising candidate for further investigation in an era dominated by the search for new antibiotics. The initial characterization efforts laid the groundwork for subsequent structural elucidation and mechanistic studies. jst.go.jp
Classification as a Purine (B94841) Nucleoside Antibiotic
Chemically, this compound is classified as a purine nucleoside antibiotic. wikipedia.orgresearchgate.net This classification stems from its distinct molecular architecture, which mimics the building blocks of nucleic acids. nih.gov The structure consists of two main components: a purine nucleobase and a sugar moiety. nih.govresearchgate.net
The Purine Base: The purine component of this compound is adenine (B156593) (specifically, a 6-aminopurine), a fundamental base found in DNA and RNA. nih.govnih.gov
The Unusual Sugar: Unlike the canonical ribose or deoxyribose sugars found in biological nucleosides, this compound contains a highly modified six-carbon ketose sugar. researchgate.netnih.gov This sugar is characterized by an unusual exo-5,6-ene bond (a double bond outside the main ring structure), which makes it structurally distinct from its close relative, Angustmycin C (Psicofuranine). researchgate.net
This combination of an adenine base linked via an N-glycosidic bond to an unusual hexose (B10828440) sugar firmly places this compound within the family of purine nucleoside antibiotics. researchgate.netresearchgate.net Its structural similarity to adenosine (B11128) allows it to interfere with biological processes that utilize adenosine or its derivatives. nih.gov
| Property | Data |
| Molecular Formula | C₁₁H₁₃N₅O₄ wikipedia.orgnih.gov |
| Molar Mass | 279.256 g·mol⁻¹ wikipedia.org |
| IUPAC Name | (2R,3R,4S)-2-(6-aminopurin-9-yl)-2-(hydroxymethyl)-5-methylideneoxolane-3,4-diol nih.gov |
| Synonyms | Decoyinine (B1666037), Antibiotic A 14, U-7984 nih.govmedkoo.com |
Significance in Natural Product Chemistry and Chemical Biology
This compound holds considerable significance in the fields of natural product chemistry and chemical biology due to its unique structure and mechanism of action. nih.govrsc.org Its biological effects are primarily attributed to its ability to act as a potent inhibitor of the enzyme guanosine (B1672433) monophosphate (GMP) synthase. medkoo.comnih.govmedchemexpress.com By blocking this enzyme, it disrupts the synthesis of guanosine nucleotides, which are essential for various cellular functions, including DNA and RNA synthesis. researchgate.net This inhibitory action makes this compound a valuable biochemical tool for studying nucleotide metabolism and for inducing specific biological responses, such as bacterial sporulation. researchgate.net
From a chemical perspective, the complex and unusual structure of this compound has made it an intriguing target for total synthesis and biosynthetic studies. acs.orgnih.gov Chemists are challenged to devise synthetic routes to create its unique unsaturated sugar moiety and correctly link it to the adenine base. rsc.org Furthermore, elucidating the complete enzymatic pathway that Streptomyces bacteria use to construct this molecule has been a significant focus of research. researchgate.netnih.govdntb.gov.ua Understanding its biosynthesis not only expands the known repertoire of enzymatic reactions in nature but also opens avenues for producing this compound and related antibiotics through metabolic engineering and synthetic biology approaches. researchgate.netnih.govdntb.gov.ua The molecule serves as a prime example of the structural diversity and therapeutic potential that can be found in natural products. nih.gov
Biosynthetic Pathway Elucidation of Angustmycin a
Identification and Characterization of the Angustmycin Biosynthetic Gene Cluster (agm)
The genetic blueprint for Angustmycin A production is encoded within a dedicated biosynthetic gene cluster (BGC), designated as the agm cluster. researchgate.netnih.govproquest.com This cluster was identified in Streptomyces species, which are known producers of angustmycins. nih.gov Through heterologous expression and in-depth enzymatic assays, the functions of the genes within this cluster have been systematically uncovered. secondarymetabolites.org
The agm gene cluster responsible for this compound biosynthesis has been identified and characterized in Streptomyces angustmyceticus and Streptomyces decoyicus. researchgate.net In S. angustmyceticus JCM 4053, a 9.8 kb region containing nine genes was pinpointed as the core biosynthetic machinery. nih.gov The two clusters from different strains show significant homology. researchgate.net
The cluster contains genes encoding the core biosynthetic enzymes, transporters, and a regulator. researchgate.netresearchgate.net In silico analysis and subsequent experimental verification have established the roles of these genes. nih.govnih.gov The organization includes two major facilitator superfamily (MFS) transporter genes (agmT1, agmT2), a LacI family transcriptional regulator (agmR), and six biosynthetic genes (agmA, agmB, agmC, agmD, agmE, agmF). researchgate.netsecondarymetabolites.org The heterologous expression of the entire cluster in a host organism like Streptomyces coelicolor M1154 resulted in the production of Angustmycins, confirming the cluster's role. researchgate.net
Table 1: Genetic Organization of the agm Cluster from Streptomyces angustmyceticus
| Gene Name | Putative/Characterized Function | Reference |
|---|---|---|
| agmT1 | MFS Transporter | researchgate.netsecondarymetabolites.org |
| agmT2 | MFS Transporter | researchgate.netsecondarymetabolites.org |
| agmR | LacI family transcriptional regulator | researchgate.netsecondarymetabolites.org |
| agmA | Adenosine (B11128) 5'-monophosphate phosphoribohydrolase | nih.govsecondarymetabolites.orgresearchgate.net |
| agmB | HAD-like hydrolase (Phosphatase) | nih.govsecondarymetabolites.org |
| agmC | D-allulose-6-phosphate pyrophosphokinase | nih.govsecondarymetabolites.org |
| agmD | D-allulose 6-phosphate 3-epimerase | nih.govsecondarymetabolites.org |
| agmE | Adenine (B156593) phosphoallulosyltransferase | nih.govusda.gov |
| agmF | Dehydratase | researchgate.netsecondarymetabolites.org |
The core pathway for the biosynthesis of the Angustmycin C precursor involves the collaborative action of five enzymes: AgmD, AgmC, AgmA, AgmE, and AgmB. nih.govusda.gov The final conversion to this compound is catalyzed by a sixth enzyme, AgmF. researchgate.net
The biosynthetic pathway begins with the action of AgmD. nih.gov This enzyme functions as a D-allulose 6-phosphate 3-epimerase. nih.govsecondarymetabolites.org In silico analysis revealed that AgmD shares identity with AlsE from E. coli, a known D-allulose 6-phosphate 3-epimerase. nih.gov AgmD catalyzes the epimerization of the common metabolite D-fructose 6-phosphate into D-allulose 6-phosphate, which serves as the initial building block for the unique sugar moiety of Angustmycin. nih.govnih.gov This reaction is a critical entry point, diverting a primary metabolite into the specialized secondary metabolic pathway of Angustmycin biosynthesis. nih.gov
Following the initial epimerization, AgmC acts upon the D-allulose 6-phosphate. nih.gov AgmC is a D-allulose 6-phosphate pyrophosphokinase. nih.govsecondarymetabolites.org This enzyme catalyzes the transfer of a pyrophosphate group from a donor molecule, ATP, to D-allulose 6-phosphate. nih.gov This pyrophosphorylation step activates the sugar, preparing it for the subsequent glycosidic bond formation. nih.gov The activity of AgmC was confirmed through in vitro assays where its presence, along with ATP and D-allulose 6-phosphate, was necessary for the reaction to proceed. nih.gov
The enzyme AgmE has been functionally characterized as an adenine phosphoallulosyltransferase. nih.govusda.gov It catalyzes the crucial step of linking the purine (B94841) base to the activated sugar. Specifically, AgmE transfers the adenine, supplied by the action of AgmA, to the pyrophosphorylated allulose intermediate generated by AgmC. nih.gov This reaction forms the N-glycosidic bond that is characteristic of nucleoside antibiotics. nih.gov This step, in conjunction with subsequent dephosphorylation, leads to the formation of the intermediate Angustmycin C. nih.govresearchgate.net
Table 2: Summary of Characterized this compound Biosynthetic Enzymes
| Enzyme | Catalyzed Reaction | Substrate(s) | Product(s) | Reference |
|---|---|---|---|---|
| AgmD | 3-epimerization | D-fructose 6-phosphate | D-allulose 6-phosphate | nih.govsecondarymetabolites.org |
| AgmC | Pyrophosphorylation | D-allulose 6-phosphate, ATP | D-allulose 6-phosphate 1-pyrophosphate, AMP | nih.govsecondarymetabolites.org |
| AgmA | Phosphoribohydrolase | Adenosine 5'-monophosphate (AMP) | Adenine, Ribose 5-phosphate | nih.govresearchgate.net |
| AgmE | Adenine phosphoallulosyltransfer | D-allulose 6-phosphate 1-pyrophosphate, Adenine | 9-(β-D-allulos-6-phosphate-furanosyl)adenine, Diphosphate | nih.govusda.gov |
Functional Characterization of Biosynthetic Enzymes
AgmB: Phosphatase Activity
A crucial step in the formation of the precursor, Angustmycin C, is catalyzed by the enzyme AgmB. mdpi.combiorxiv.org Detailed biochemical analyses have identified AgmB as a phosphatase. mdpi.comresearchgate.net This enzyme is a member of the haloacid dehalogenase (HAD) superfamily. In vitro studies have demonstrated that AgmB effectively catalyzes the dephosphorylation of psicofuranine (B1678265) 6'-phosphate (PMP) to yield Angustmycin C (psicofuranine). acs.org It can also convert adenosine monophosphate (AMP) to adenosine. biorxiv.org However, kinetic studies reveal that AgmB has a higher catalytic efficiency on PMP compared to AMP, which ensures the metabolic flux is directed efficiently toward the biosynthesis of Angustmycin C. acs.org This preferential activity is critical for preventing the accumulation of adenosine and channeling intermediates into the Angustmycin pathway. acs.org
AgmF: Noncanonical Dehydratase and Exo-Glycal Formation
The final and chemically most intriguing step in the biosynthesis is the conversion of Angustmycin C to this compound. mdpi.combiorxiv.org This transformation is governed by the enzyme AgmF (also known as GvmF). researchgate.net Initial gene knockout studies, where the deletion of agmF resulted in the exclusive accumulation of Angustmycin C, pointed to its role in this final dehydration step. nih.gov
AgmF is an unprecedented, noncanonical dehydratase that creates the C5′-C6′ exo-cyclic double bond characteristic of this compound's sugar moiety. mdpi.comnih.govnih.gov Unlike typical dehydratases, AgmF functions via a self-sufficient strategy for recycling its NAD⁺ cofactor, a mechanism that adds to its novelty. mdpi.comresearchgate.netbiorxiv.org This single enzyme is responsible for the formation of the distinctive exo-glycal system, marking the terminal step in the generation of the mature this compound molecule. mdpi.comresearchgate.net
Stepwise Elucidation of the Angustmycin C to this compound Conversion
The conversion from Angustmycin C to this compound is a single enzymatic step catalyzed by AgmF. The process can be summarized as follows:
Substrate Recognition: The enzyme AgmF binds to Angustmycin C.
Dehydration: AgmF facilitates the removal of a water molecule from the sugar portion of Angustmycin C.
Exo-Glycal Formation: This dehydration results in the formation of a double bond between the C5′ and C6′ positions, yielding the final product, this compound. mdpi.comresearchgate.net
This critical transformation was confirmed through in vitro assays where the addition of purified AgmF to Angustmycin C successfully produced this compound. mdpi.com
Reconstitution and Heterologous Production Strategies
Understanding the biosynthetic pathway has enabled the development of strategies for producing this compound outside of its native Streptomyces host. These efforts are crucial for improving yields and facilitating the production of novel analogs.
In Vitro Enzymatic Pathway Reconstruction
The entire six-enzyme biosynthetic pathway for this compound has been successfully reconstituted in vitro. mdpi.combiorxiv.org Researchers individually expressed and purified the six key enzymes (AgmA, AgmB, AgmC, AgmD, AgmE, and AgmF) from E. coli. biorxiv.org By combining these enzymes in a one-pot reaction with the necessary precursors, such as fructose (B13574) 6-phosphate and ATP, scientists were able to de novo synthesize this compound. mdpi.comnih.gov High-performance liquid chromatography (HPLC) analysis of the reaction mixture confirmed the presence of this compound, Angustmycin C, and other intermediates, matching authentic standards. biorxiv.orgnih.gov This complete in vitro reconstruction provided definitive proof of the function of each enzyme in the pathway. mdpi.combiorxiv.org
Heterologous Production in Model Organisms (e.g., E. coli)
The successful production of this compound has been achieved in the model bacterium Escherichia coli. mdpi.combiorxiv.org E. coli is a desirable host for heterologous expression due to its rapid growth, well-understood genetics, and established molecular biology tools. researchgate.net The entire agm gene cluster, or a set of plasmids containing the necessary biosynthetic genes, was introduced into an engineered E. coli strain. mdpi.com The engineered strains were capable of producing and secreting this compound. biorxiv.org Further metabolic engineering, such as optimizing precursor supply and replacing less efficient native enzymes with more active orthologs, has been shown to significantly increase production titers. biorxiv.org The success in E. coli establishes a robust and adaptable platform for the large-scale production of this compound and its derivatives. biorxiv.org
Regulatory Mechanisms of Angustmycin Biosynthesis
The production of this compound in its native Streptomyces host is tightly controlled by a complex network of regulatory proteins. biorxiv.orgnih.gov This regulation occurs at the transcriptional level, ensuring that the biosynthetic genes are expressed at the appropriate time and level. The gene cluster contains a key cluster-situated regulator (CSR) known as GvmR (or AgmR), which belongs to the LacI family of transcriptional regulators. researchgate.netnih.gov
Key findings on the regulatory cascade include:
GvmR as a Positive Regulator: GvmR is an essential activator for the biosynthesis of this compound. researchgate.netbiorxiv.org It directly binds to the promoter regions of several genes within the cluster, including its own promoter (gvmR) and that of the biosynthetic gene gvmA, thereby switching on transcription. biorxiv.orgnih.gov Deletion of gvmR almost completely abolishes production. researchgate.net
GvmR2 as a Repressor: Located adjacent to the main cluster is another LacI-family regulator, GvmR2, which acts as a repressor. nih.gov It competitively binds to the same DNA sites as GvmR, inhibiting transcription. researchgate.netnih.gov
ScnR1, an Extra-Cluster Repressor: A third regulator, ScnR1, also a LacI-family protein, functions as a repressor. mdpi.comnih.gov The gene for ScnR1 is located far from the biosynthetic cluster, yet it plays a crucial role. GvmR directly activates the expression of ScnR1, which in turn suppresses guvermectin biosynthesis by competing with GvmR for binding to the target promoters. biorxiv.orgnih.gov
Regulatory Interplay: A complex feedback system exists where the activator GvmR indirectly promotes the expression of the repressor GvmR2, which in turn inhibits the transcription of gvmR. nih.gov This intricate network of activators and repressors allows for the fine-tuning of this compound production in response to various cellular and environmental signals. nih.gov
This multi-layered regulatory mechanism, involving both cluster-situated and distal regulators, highlights the sophisticated control systems governing secondary metabolite production in Streptomyces. nih.gov
Role of Cluster-Situated Regulators (e.g., AgmR)
Within the this compound (also known as decoyinine) biosynthetic gene cluster (agm), a key regulatory gene designated as agmR has been identified. nih.govsecondarymetabolites.org This gene encodes a protein, AgmR, which belongs to the LacI family of transcriptional regulators. nih.govsecondarymetabolites.org These regulators are known to play pivotal roles in controlling the expression of gene clusters for secondary metabolites in Streptomyces.
In-silico analysis of AgmR reveals significant homology to other LacI family regulators, suggesting it functions by binding to specific promoter regions within the agm gene cluster to modulate transcription. nih.gov The agm cluster, which is approximately 9.8 kb, contains the structural genes (agmA-F), two transporter genes (agmT1, agmT2), and the regulatory gene agmR. nih.gov
Experimental evidence has substantiated the regulatory role of AgmR. When the agmR gene was deleted from a plasmid containing the entire biosynthetic cluster and subsequently introduced into a heterologous host, Streptomyces coelicolor M1154, there was a noticeable impact on the production of angustmycin-related metabolites. nih.gov This demonstrates that AgmR is integral to the proper functioning of the biosynthetic pathway.
The function of AgmR is analogous to that of other well-characterized regulators in similar biosynthetic pathways. For instance, GvmR, a regulator from the guvermectin biosynthetic gene cluster, provides a well-studied model for how these regulators operate. researchgate.netbiorxiv.org GvmR actively binds to the promoter regions of key genes within its cluster, thereby activating their expression and initiating the production of the secondary metabolite. biorxiv.org Similarly, regulators like ToyA in the toyocamycin (B1682990) pathway are essential; its deletion completely halts production. nih.gov This highlights a common theme in Streptomyces where a dedicated, cluster-situated regulator acts as a master switch for the biosynthesis of a specific antibiotic.
Table 1: Key Regulatory Genes in Nucleoside Antibiotic Biosynthesis
| Regulator | Associated Compound | Gene Cluster | Organism (Example) | Role |
|---|---|---|---|---|
| AgmR | This compound | agm | Streptomyces angustmyceticus | Positive regulator of biosynthesis. nih.govsecondarymetabolites.org |
| GvmR | Guvermectin | gvm | Streptomyces caniferus | Activates expression of the gene cluster. researchgate.netbiorxiv.org |
| ToyA | Toyocamycin | toy | Streptomyces rimosus | Essential for toyocamycin production. nih.gov |
| AsrR | Ristomycin A | asr | Amycolatopsis sp. | Positively regulates biosynthetic genes. researchgate.net |
Transcriptomic Analysis of Regulatory Influence
While detailed transcriptomic studies specifically focused on AgmR are still emerging, the extensive research on the homologous regulator GvmR offers significant insights into the likely regulatory network controlled by AgmR. nih.gov Transcriptomic analysis is a powerful tool that measures the expression levels of thousands of genes simultaneously, providing a global view of a regulator's influence.
Key findings from the transcriptomic analysis of GvmR, which serve as a model for AgmR's potential influence, include:
Direct Activation of the Biosynthetic Gene Cluster: GvmR directly activates the expression of genes within the guvermectin cluster by binding to their promoter regions. researchgate.netbiorxiv.org This includes activating its own expression, creating a positive feedback loop.
Regulation of Precursor Supply: The analysis showed that GvmR influences the expression of genes outside the cluster that are involved in supplying the necessary building blocks for biosynthesis. researchgate.net This includes pathways like purine biosynthesis, which provides the adenine core for the nucleoside antibiotic.
Influence on Primary Metabolism: GvmR was found to affect genes related to primary metabolism, such as those involved in energy synthesis through oxidative phosphorylation. researchgate.net This ensures that the cell has sufficient energy to carry out the complex process of secondary metabolite production.
Interaction with a Wider Regulatory Network: Transcriptomic data revealed that GvmR's influence extends to hundreds of other transcriptional regulatory genes. researchgate.net This indicates that the regulator is part of a larger, intricate network that balances the cell's resources between primary growth and secondary metabolism. For example, GvmR was found to bind to the promoter of another regulator, ScnR1, which in turn acts to suppress guvermectin production, suggesting a sophisticated system of checks and balances. researchgate.net
Table 2: Gene Categories Influenced by GvmR Transcriptional Regulator (Illustrative for AgmR)
| Gene Category | Type of Influence | Example Pathways Affected | Implication for Biosynthesis |
|---|---|---|---|
| Cluster Genes | Direct Activation | gvmA-F (Structural Genes) | Initiates production of the antibiotic. researchgate.netbiorxiv.org |
| Precursor Supply | Upregulation | Purine Biosynthesis | Increases availability of essential building blocks. researchgate.net |
| Energy Metabolism | Upregulation | Oxidative Phosphorylation | Provides the necessary ATP for enzymatic reactions. researchgate.net |
| Other Regulators | Activation/Repression | scnR1 | Fine-tunes the level of antibiotic production through a regulatory cascade. researchgate.net |
Molecular Mechanisms of Angustmycin a Action
Enzyme Inhibition Studies
A primary and well-documented mechanism of Angustmycin A is its potent inhibition of Guanosine (B1672433) Monophosphate Synthase (GMPS). nih.govresearchgate.net GMPS is a crucial enzyme in the de novo purine (B94841) biosynthesis pathway, responsible for the conversion of xanthosine (B1684192) 5'-monophosphate (XMP) to guanosine monophosphate (GMP). mdpi.combiorxiv.orgwikipedia.org This reaction is a critical step in the production of guanine (B1146940) nucleotides, which are essential for DNA and RNA synthesis, signal transduction, and other vital cellular functions. mdpi.comnih.gov
This compound acts as a specific inhibitor of GMPS. nih.govresearchgate.net It functions as a nucleoside-analog inhibitor, mimicking the natural substrates of the enzyme. nih.gov The inhibition of GMPS by this compound has been shown to be highly effective. nih.gov
Kinetic studies of GMPS from various organisms have provided insights into its function. For instance, analysis of E. coli GMPS revealed an apparent Michaelis constant (Km) for its natural substrate, d-XMP, to be approximately 35.3 μM, with a turnover number (kcat) of 4.8×10–2 s–1. nih.gov While specific kinetic data for the direct inhibition by this compound is not detailed in the provided results, the potent nature of the inhibition suggests a strong interaction with the enzyme's active site. nih.govnih.gov It is known that even though GMPS from different prokaryotic sources can have high sequence similarities, their sensitivity to the same inhibitor can vary. mdpi.comnih.gov
Table 1: Kinetic Parameters of E. coli GMPS with its Natural Substrate
| Parameter | Value |
|---|---|
| Apparent Km (d-XMP) | 35.3 μM |
| kcat | 4.8×10–2 s–1 |
Data derived from kinetic analysis of E. coli GMPS. nih.gov
By inhibiting GMPS, this compound effectively depletes the intracellular pools of guanine nucleotides. nih.gov The genetic knockout of GMPS in the parasite Trypanosoma brucei led to a significant reduction in guanine nucleotide pools, a condition that could only be rescued by the addition of external guanine or the re-expression of GMPS. nih.gov This demonstrates the critical role of GMPS in maintaining the necessary levels of guanylates for cellular survival and proliferation. nih.gov Consequently, the inhibition of GMPS by this compound is expected to lead to a decrease in GMP and subsequently, guanosine triphosphate (GTP) levels, thereby impacting a wide range of cellular processes that are dependent on these molecules.
While the primary target of this compound is GMPS, there is evidence to suggest that compounds targeting cellular energy metabolism, specifically oxidative phosphorylation and ATP synthase, can have significant biological effects. ATP synthase is a key enzyme responsible for the production of ATP, the main energy currency of the cell. mdpi.comyoutube.com Inhibition of ATP synthase leads to a decrease in cellular energy levels. youtube.com Various natural compounds, such as peliomycin and oligomycin, are known inhibitors of ATP synthase. youtube.comnih.gov Although the direct inhibition of ATP synthase by this compound is not explicitly detailed, the disruption of nucleotide pools by this compound could indirectly affect cellular energy homeostasis.
Guanosine Monophosphate Synthase (GMPS) Inhibition
Modulation of Cellular Processes
This compound's precursor, decoyinine (B1666037), which is also an inhibitor of GMP synthetase, has been studied for its effects on alpha-amylase synthesis in Bacillus subtilis. nih.gov Alpha-amylase is a starch-hydrolyzing enzyme whose synthesis is regulated in a manner that shares similarities with the initiation of sporulation. nih.govjmb.or.kr
In a wild-type strain of B. subtilis, decoyinine did not overcome the catabolite repression of alpha-amylase synthesis. nih.gov However, in a mutant strain where the catabolite repression of alpha-amylase synthesis was specifically blocked, decoyinine caused both premature and enhanced synthesis of the enzyme. nih.gov It is important to note that decoyinine did not have any direct effect on the enzymatic activity of alpha-amylase itself. nih.gov This suggests that the regulatory pathways governing alpha-amylase synthesis and sporulation in B. subtilis have distinct components, as they respond differently to the effects of decoyinine. nih.gov The production of alpha-amylase in B. subtilis is a complex process influenced by various factors, including the availability of nutrients and the presence of specific ions like Ca2+, which can promote enzyme activity. scirp.orgresearchgate.net
Influence on Sporulation and Aerial Mycelium Formation in Streptomyces
The life cycle of Streptomyces is a complex process involving distinct morphological stages, beginning with the germination of a spore to form a vegetative substrate mycelium. nih.govfrontiersin.org This is followed by the development of reproductive aerial hyphae, which then differentiate into chains of spores. nih.govlu.se This morphological differentiation is closely linked to the production of secondary metabolites and is often triggered by environmental signals such as nutrient limitation. frontiersin.orglu.se
This compound plays a significant role in influencing this developmental cycle, primarily by acting as a potent inhibitor of guanosine monophosphate (GMP) synthase. nih.gov This inhibition disrupts the purine biosynthesis pathway, a mechanism that has been utilized as a biochemical tool to induce sporulation in bacteria. nih.gov By limiting the availability of essential purines, this compound can trigger the cascade of events leading to the formation of aerial mycelium and subsequent sporulation in Streptomyces.
The development of aerial hyphae is a critical prerequisite for sporulation. This process is controlled by a network of regulatory genes, including the bld genes. nih.govlu.se Mutants that are defective in these genes are described as "bald" because they fail to erect aerial hyphae. nih.gov The induction of a state that mimics nutrient stress through the inhibition of GMP synthase by this compound can thus serve as a chemical signal to initiate this complex developmental transition from vegetative growth to reproductive sporulation.
| Target Process | Molecular Mechanism | Observed Effect | Reference |
|---|---|---|---|
| Purine Biosynthesis | Inhibition of GMP Synthase | Acts as a purine antimetabolite. | nih.govnih.gov |
| Bacterial Development | Induction of a nutrient-stress-like state via GMP synthesis inhibition. | Used as a biochemical tool to induce sporulation. | nih.gov |
| Morphological Transition | Initiates the developmental program leading from vegetative mycelium to reproductive structures. | Promotes the formation of aerial mycelium and spores. | nih.govlu.se |
Interactions with Plant Metabolic and Defense Pathways
In addition to its antibacterial properties, this compound demonstrates significant activity as a plant growth regulator due to its structural similarity to cytokinins. nih.govresearchgate.net Cytokinins are a class of phytohormones that are fundamental to the regulation of plant growth and development. mdpi.com They are known to stimulate cell division (cytokinesis), influence the growth of shoots and roots, and participate in nutrient allocation. nih.govmdpi.com
This compound, sometimes referred to as Linfusu in agricultural contexts, has been shown to promote the growth of various plants, including the induction of adventitious roots and bud differentiation. nih.govresearchgate.net This activity is attributed to its function as a cytokinin agonist, influencing metabolic processes that govern plant morphology and yield. mdpi.com For instance, cytokinins regulate the activity of enzymes like invertase, which are crucial for managing sugar availability in sink tissues (e.g., young leaves, roots, and fruits), thereby directly affecting plant growth. nih.gov
Furthermore, this compound's cytokinin activity allows it to interact with plant defense pathways. The interplay between plant growth and defense is tightly regulated, often involving hormonal crosstalk. nih.gov Cytokinins have been found to play a role in plant immunity, particularly against biotrophic pathogens, often through interaction with the salicylic (B10762653) acid (SA) signaling pathway. nih.gov Research indicates that the application of cytokinin-like compounds can enhance plant resistance to certain pathogens. researchgate.net One study noted that a related compound could induce resistance in Arabidopsis by activating the SA and camalexin (B168466) signaling pathways, suggesting that this compound may similarly bolster plant defenses by modulating these hormonal networks. researchgate.net Pathogens, in turn, can manipulate a plant's cytokinin levels to create a more favorable environment for their own proliferation, highlighting the central role of this pathway in plant-microbe interactions. nih.govmdpi.com
| Pathway Type | Specific Interaction | Observed Effect | Reference |
|---|---|---|---|
| Metabolic (Growth Regulation) | Acts as a cytokinin agonist. | Promotes cell division, shoot growth, and adventitious root formation. | nih.govresearchgate.netmdpi.com |
| Metabolic (Nutrient Allocation) | Influences source-sink relationships via regulation of sugar transport. | Affects sugar availability in sink tissues. | nih.gov |
| Defense (Hormonal Crosstalk) | Interacts with the salicylic acid (SA) signaling pathway. | Can enhance resistance to biotrophic pathogens. | researchgate.netnih.gov |
Biological Activities and Applications in Research
Antimicrobial Activities
Angustmycin A has demonstrated inhibitory effects against a range of microorganisms, including mycobacteria and Gram-positive bacteria. Its primary mechanism of action in bacteria is the potent inhibition of GMP (guanosine monophosphate) synthesis, a critical component in nucleic acid synthesis. nih.govresearchgate.net
Anti-Mycobacterial Spectrum
This compound is recognized for its anti-mycobacterial properties. nih.govresearchgate.net Research has shown its activity against Mycobacterium smegmatis, a commonly used model organism for studying mycobacterial species. nih.gov While the general anti-mycobacterial activity of this compound is established, specific minimum inhibitory concentration (MIC) values against various Mycobacterium species, including the virulent Mycobacterium tuberculosis H37Rv, are not extensively detailed in publicly available literature. Bioassays have confirmed the inhibitory effect of metabolites from Streptomyces strains engineered to produce this compound against Mycobacterium smegmatis mc²155. nih.gov
Table 1: Anti-Mycobacterial Activity of this compound (Qualitative Data)
| Mycobacterial Species | Activity Observed |
| Mycobacterium smegmatis | Inhibition in bioassays nih.gov |
Activity Against Gram-Positive Bacteria
The compound is a potent inhibitor of GMP synthesis in Gram-positive bacteria. nih.govresearchgate.net This inhibition makes it a useful tool in biochemical studies to induce bacterial sporulation. nih.govresearchgate.net Despite its known mechanism of action, comprehensive data detailing the Minimum Inhibitory Concentration (MIC) of this compound against specific Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis are not widely available in the current body of scientific literature.
Table 2: Activity of this compound Against Gram-Positive Bacteria (Qualitative Data)
| Bacterial Species | Mechanism of Action |
| Gram-positive bacteria (general) | Potent inhibitor of GMP synthesis nih.govresearchgate.net |
Cytokinin-like and Plant Growth-Promoting Activities
In addition to its antimicrobial effects, this compound exhibits significant cytokinin-like activities, making it a subject of interest in agricultural and botanical research. nih.govresearchgate.net
Stimulation of Plant Root and Coleoptile Growth
This compound has been shown to promote the growth of various plants, including Panax notoginseng, Siraitia grosvenorii, and Triticum aestivum (wheat). researchgate.net Its cytokinin-like properties are demonstrated by its ability to induce adventitious root and bud differentiation. nih.govresearchgate.net Cytokinins are a class of plant hormones that play a crucial role in cell division and differentiation, thereby influencing plant growth and development, including root and shoot elongation. While the qualitative effects on promoting plant growth are documented, specific quantitative data on the stimulation of root and coleoptile elongation by this compound are limited.
Enhancement of Agronomic Traits (e.g., Tillering, Yield)
The cytokinin-like activity of this compound suggests its potential to enhance important agronomic traits in crops. researchgate.net Cytokinins are known to influence tillering, the production of lateral shoots in grasses like wheat, which is a key determinant of grain yield. mdpi.comnih.govnih.govbrieflands.comllu.lvresearchgate.netresearchgate.netresearchgate.net By promoting the formation and survival of tillers, cytokinin derivatives have been shown to increase the number of productive spikes and ultimately, the grain yield in wheat and barley. mdpi.com While this compound's classification as a cytokinin-like molecule implies it could have similar effects, direct and detailed research findings quantifying the impact of this compound on tillering and yield in specific crops are not extensively documented.
Induction of Plant Defense Responses
Recent research suggests that this compound, also referred to as guvermectin, can bolster plant resistance against pathogenic bacteria. researchgate.net This is achieved by inducing the activation of the salicylic (B10762653) acid (SA) and camalexin (B168466) signaling pathways in the model plant Arabidopsis. researchgate.net Camalexin is a well-characterized phytoalexin, an antimicrobial compound produced by plants in response to pathogen attack. nih.gov The activation of the SA pathway is a key component of systemic acquired resistance (SAR), a broad-spectrum, long-lasting defense response in plants. This induction of plant defense pathways indicates that this compound may not only promote growth but also enhance the plant's own ability to fight off infections.
Anti-Tumor Activities in Preclinical Models
This compound has been the subject of preclinical research to evaluate its potential as an anti-tumor agent, with a particular focus on melanoma. Studies have utilized both in vitro cell cultures and in vivo animal models to investigate its efficacy.
Suppression of Melanoma Cell Invasion In Vitro
In vitro studies, which are conducted using cells in a controlled laboratory setting, have provided initial evidence for the anti-melanoma activity of this compound. Research has shown that this compound can suppress the invasion of melanoma cells. nih.gov This inhibitory effect is linked to its ability to act as a potent inhibitor of GMP (guanosine monophosphate) synthesis. nih.gov By disrupting this key metabolic pathway, this compound interferes with the processes necessary for cancer cells to invade surrounding tissues. Invasion is a critical step in metastasis, and models to quantify this process often involve observing cells as they traverse a biological barrier, such as an amniotic basement membrane, in a culture system. nih.govscispace.com
Efficacy in Melanoma Xenograft Models
Following promising in vitro results, the anti-tumor effects of this compound have been assessed in vivo using melanoma xenograft models. nih.gov These models involve transplanting human melanoma cells into immunodeficient mice, which allows the tumor to grow in a living system. nih.gov Studies have demonstrated that this compound suppresses tumorigenicity in these immunocompromised mice, suggesting its potential to inhibit tumor growth in a more complex biological environment. nih.gov Xenograft models are a standard tool in cancer research for evaluating the efficacy of potential therapeutic compounds before consideration for human trials. nih.govmdpi.com
Activity Against Specific Melanoma Mutations (e.g., BRAFV600E, NRASQ61R)
A significant portion of melanomas are driven by specific genetic mutations, with activating mutations in BRAF or NRAS being found in approximately 80% of cases. nih.gov The most common BRAF mutation is the V600E substitution, which results in constitutive activation of the protein kinase. researchgate.netelifesciences.org Activating NRAS mutations, such as NRASQ61R, are also prevalent. nih.gov These mutations are often mutually exclusive at the single-cell level within a tumor. nih.gov While research has established the general anti-melanoma activity of this compound through the inhibition of GMP synthesis, specific studies detailing its efficacy directly against cell lines with defined BRAFV600E or NRASQ61R mutations are not extensively documented in the provided search results. nih.gov However, given the prevalence of these mutations in melanoma, the demonstrated ability of this compound to suppress melanoma cell invasion and tumorigenicity makes it a compound of interest for further investigation in these genetically defined subtypes of melanoma. nih.govnih.govnih.gov
Entomological Research Applications
Beyond its anti-tumor properties, this compound (also known as Decoyinine) has been investigated for its effects on insects and their host plants, revealing potential applications in pest management research. nih.gov
Effects on Insect Pest Fecundity (e.g., Small Brown Planthopper)
Research has shown that this compound can significantly impact the reproductive capabilities of certain insect pests. nih.gov In studies involving the small brown planthopper (SBPH), Laodelphax striatellus, a major pest of rice crops in East Asia, treatment with this compound led to a substantial reduction in female fecundity. nih.gov When SBPH fed on rice seedlings that had been treated with the compound, the number of eggs laid was significantly lower compared to control groups. nih.gov Specifically, a reduction of 40.27% in fecundity was observed, while other life table parameters such as nymphal duration and adult longevity remained unaffected. nih.gov
Table 1: Effect of this compound (Decoyinine) on Small Brown Planthopper (SBPH) Fecundity An interactive data table summarizing research findings.
| Parameter | Treatment Group | Control Group | Percent Reduction | Source |
|---|
Alteration of Biochemical and Physiological Indices in Host Plants
In addition to its direct effects on insects, this compound has been found to alter the biochemical and physiological responses of the host plant, which can contribute to induced resistance against pests. nih.gov In rice seedlings treated with this compound, subsequent infestation by the small brown planthopper resulted in significant changes to several defense-related chemical indicators within the plant. nih.gov Compared to infested control plants, the treated plants showed significantly lower concentrations of hydrogen peroxide (H₂O₂), soluble sugars, and malondialdehyde (MDA). nih.gov Concurrently, the activity of antioxidant enzymes such as catalase (CAT) and super oxidase dismutase (SOD) was significantly higher at specific time points post-infestation. nih.gov These alterations suggest that this compound can modulate the plant's defense system in response to insect feeding. nih.gov
Table 2: Biochemical Changes in Rice Plants Treated with this compound (Decoyinine) Upon SBPH Infestation An interactive data table summarizing research findings.
| Biochemical/Physiological Index | Change in Treated Plants (vs. Control) | Source |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Significantly Lower | nih.gov |
| Soluble Sugars | Significantly Lower | nih.gov |
| Malondialdehyde (MDA) | Significantly Lower | nih.gov |
| Catalase (CAT) | Significantly Higher | nih.gov |
Exploration of Antiviral Potential (e.g., HIV protection in analogues)
Extensive research has been conducted on various nucleoside analogues for their potential antiviral activities, including against the Human Immunodeficiency Virus (HIV). nih.govnih.govnih.gov The primary mechanism of action for many of these analogues is the inhibition of viral reverse transcriptase, a crucial enzyme for the replication of retroviruses like HIV. nih.gov By mimicking naturally occurring nucleosides, these analogues can be incorporated into the growing viral DNA chain, leading to chain termination and the halting of replication. nih.gov
However, based on currently available scientific literature, there is a notable lack of specific research data on the direct antiviral potential of this compound or its synthetic analogues against HIV. While the broader class of nucleoside analogues has been a cornerstone of anti-HIV chemotherapy, specific studies focusing on this compound for this application are not prominently documented. nih.govnih.gov
The antiviral activity of nucleoside analogues is highly dependent on their specific chemical structures, which influences their recognition by viral enzymes and their ability to be phosphorylated within the host cell—a critical step for their activation. nih.gov Research in the field has led to the development of numerous successful anti-HIV drugs, which are typically analogues of thymidine, cytidine, guanosine (B1672433), and adenosine (B11128). mdpi.com
While this compound is a known adenosine analogue with established antibacterial and anti-mycobacterial properties, its efficacy and the therapeutic potential of its derivatives in the context of HIV protection remain an underexplored area of research. nih.govacs.org The scientific community continues to explore novel chemical scaffolds for new antiviral agents to address challenges such as drug resistance. nih.govnih.gov
Future research may yet investigate the potential of this compound analogues as a novel class of antiviral compounds. Such studies would need to systematically synthesize derivatives and evaluate their activity against HIV replication in cell-based and enzymatic assays.
Synthetic Chemistry and Analogue Development
Total Chemical Synthesis of Angustmycin A and Related Compounds
The total chemical synthesis of this compound (decoyinine) has been a subject of research, often starting from its biosynthetic precursor, Angustmycin C (psicofuranine). acs.org Early synthetic routes established the groundwork for producing these complex nucleosides.
A notable strategy involves the conversion of psicofuranine (B1678265) to this compound. This transformation requires the selective introduction of the characteristic 5',6'-exo-double bond. One reported method achieves this by first protecting the hydroxyl groups of psicofuranine. The 6'-hydroxyl group is then activated, typically by converting it into a good leaving group like a tosylate. Subsequent treatment with a strong base induces an elimination reaction, forming the desired double bond and yielding this compound after deprotection.
These chemical synthesis routes, while foundational, have paved the way for more recent chemoenzymatic and biocatalytic methods that can offer greater efficiency and stereoselectivity.
Synthesis of this compound Analogues
The development of analogues is crucial for exploring the structure-activity relationships and therapeutic potential of a lead compound. Research on this compound has led to the synthesis of various analogues through modifications of both the sugar and base moieties.
Unsaturated Acyclonucleoside Analogues
In the quest for novel antiviral and anticancer agents, researchers have targeted the enzyme S-adenosyl-L-homocysteine (SAH) hydrolase, which is inhibited by some unsaturated nucleosides like this compound. acs.orgacs.org This has led to the synthesis of unsaturated acyclonucleoside analogues, where the furanose ring is replaced by an open, unsaturated carbon chain. acs.orgacs.org
One such analogue of this compound was synthesized and evaluated for its biological activity. acs.org The synthesis involved creating a side chain that mimics the unsaturated sugar portion of this compound and coupling it to the adenine (B156593) base. acs.org This particular analogue demonstrated the ability to provide approximately 50% protection against the Human Immunodeficiency Virus (HIV) at a concentration of 4 µM. acs.org These findings highlight the importance of the unsaturated structural element for biological activity, even in the absence of the cyclic sugar moiety. acs.orgacs.org
Ribose Ring Modifications and C-Glycosylation Approaches
Modifying the ribose ring of purine (B94841) nucleosides is a common strategy to create analogues with altered biological properties. nih.govnih.gov For purine receptor ligands, the ribose moiety has been replaced with various structures, including carbocyclic rings, smaller or larger rings, and acyclic components, often resulting in compounds that maintain receptor affinity. nih.govnih.gov Conformationally constrained analogues, for example, using a fused cyclopropane (B1198618) ring (the methanocarba approach), have been synthesized to study the preferred sugar conformation for receptor binding. nih.govnih.gov These modifications, while not always applied directly to this compound, represent established chemical strategies for creating structural diversity in nucleoside antibiotics. rsc.orgmadridge.org
A more fundamental modification is the formation of C-nucleosides, where the nucleobase is connected to the sugar via a C-C bond instead of the natural C-N glycosidic bond. urfu.ru This change confers significant stability against enzymatic degradation. nih.gov General methods for C-glycosylation include the direct coupling of a protected carbohydrate with a preformed nucleophilic aglycon or the construction of the base onto a functionalized sugar. urfu.ruresearchgate.net Modern techniques leverage photoredox catalysis to couple glycosyl esters with bromoarenes, providing a pathway to β-aryl nucleoside analogues. nih.gov While challenging, these approaches offer a route to highly stable analogues of complex nucleosides like this compound. researchgate.net
Biocatalytic and Chemoenzymatic Synthesis
The limitations of traditional chemical synthesis have spurred the development of biocatalytic and chemoenzymatic methods, which utilize enzymes to perform specific transformations with high selectivity and efficiency. nih.govkaust.edu.sa
Enzymatic Production using Recombinant Enzymes
The complete biosynthetic pathway of this compound has been elucidated, enabling its production using recombinant enzymes. researchgate.net The biosynthetic gene cluster (agm), responsible for Angustmycin production in Streptomyces, has been identified and characterized. nih.govresearchgate.net This cluster contains genes for six key enzymes that collaboratively convert a simple sugar phosphate (B84403) into this compound. researchgate.net
The pathway begins with D-fructose 6-phosphate and proceeds through the synthesis of Angustmycin C. The final step is the conversion of Angustmycin C to this compound, a dehydration reaction catalyzed by the enzyme AgmF. researchgate.net This enzyme is an unusual dehydratase that creates the C-5'–C-6' double bond. researchgate.net Researchers have successfully reconstituted the entire six-enzyme pathway in E. coli, achieving heterologous production of this compound. researchgate.net This biocatalytic approach provides a scalable and efficient method for producing the antibiotic. nih.gov
Table 1: Key Recombinant Enzymes in this compound Biosynthesis This table outlines the functions of the core enzymes from the 'agm' gene cluster involved in the synthesis of this compound.
"Base Swapping" Methodologies for Nucleoside Analogues
"Base swapping," or transglycosylation, is a powerful chemoenzymatic strategy for creating novel nucleoside analogues. This method typically uses nucleoside phosphorylases to catalyze the exchange of the nucleobase in a pre-existing nucleoside for a different one. Purine nucleoside phosphorylases (PNPs) are often employed due to their broad substrate specificity, allowing them to process a wide range of modified purine bases. nih.gov
To drive the reaction towards base synthesis rather than nucleoside formation, the phosphorolysis reaction can be replaced with arsenolysis. nih.gov The resulting α-D-ribose-1-arsenate is unstable and hydrolyzes, making the cleavage of the glycosidic bond effectively irreversible. nih.gov This allows for the efficient production of a desired heterocyclic base, which can then be used in a subsequent enzymatic step to build a new nucleoside. While not specifically detailed for this compound, this methodology represents a viable strategy for generating analogues by swapping the adenine base for other purines or modified heterocycles, thereby expanding the chemical diversity of Angustmycin-related compounds.
Table of Mentioned Compounds
Structure Activity Relationship Sar and Structural Biology
Systematic SAR Studies of Angustmycin A and its Analogues
The exploration of the structure-activity relationships (SAR) of this compound and its analogues has been a subject of interest for several decades, aiming to understand the chemical features crucial for their biological activities, which include antibacterial and antitumor effects. mdpi.comwikipedia.org this compound, also known as decoyinine (B1666037), along with its close analogue Angustmycin C (psicofuranine), are adenosine (B11128) analogues characterized by an unusual six-carbon ketose sugar. researchgate.net
Systematic studies have revealed that both the nucleobase and the sugar moiety are critical for the biological profile of these compounds. This compound is a potent inhibitor of guanosine (B1672433) monophosphate (GMP) synthesis in Gram-positive bacteria. researchgate.net This activity is a key contributor to its antibacterial properties and its use as a biochemical tool to induce bacterial sporulation. researchgate.net
Analogues of this compound have been synthesized and evaluated to probe the importance of different structural components. For instance, the carbocyclic analogue of adenosine, aristeromycin, is a potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase. nih.gov While not a direct analogue of this compound's unique sugar, its study provides insights into the binding requirements of adenosine analogues to enzymes.
Research into the biological effects of various angustmycin-related antibiotics has been ongoing for over 50 years. researchgate.net While comprehensive systematic SAR studies are not extensively documented in single reports, a collective analysis of various studies on angustmycin and related nucleoside analogues allows for the deduction of key structural requirements for activity. Modifications to both the purine (B94841) base and the sugar ring have been a common strategy in the development of nucleoside therapeutics. mdpi.com
The following table summarizes the biological activities of this compound and some of its key analogues, highlighting the impact of structural variations on their primary biological targets.
| Compound Name | Structural Features | Primary Biological Activity/Target |
| This compound (Decoyinine) | Adenine (B156593) base with a 6-deoxy-β-D-erythro-hex-5-en-2-ulofuranosyl sugar. | Potent inhibitor of GMP synthesis. researchgate.net |
| Angustmycin C (Psicofuranine) | Adenine base with a β-D-psicofuranosyl sugar. | Precursor to this compound; also exhibits biological activity. researchgate.net |
| Aristeromycin | Carbocyclic analogue of adenosine. | Potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase. nih.govresearchgate.net |
| 3-Deazaadenosine | Adenosine analogue with a carbon replacing the nitrogen at position 3 of the purine ring. | Substrate and inhibitor of SAH hydrolase. nih.gov |
| Nebularine | Purine ribonucleoside (lacks the 6-amino group of adenosine). | Substrate for SAH hydrolase. nih.gov |
Influence of Sugar Moiety Modifications on Biological Activities
The unique sugar moiety of this compound is a defining feature that significantly influences its biological activity. mdpi.comresearchgate.net This sugar is a 6-deoxy-β-D-erythro-hex-5-en-2-ulofuranose, which is an unsaturated hexose (B10828440). mdpi.com This structural feature distinguishes it from its biosynthetic precursor, Angustmycin C (psicofuranine), which contains a β-D-psicofuranosyl sugar. researchgate.net
The most prominent modification in the sugar moiety between Angustmycin C and this compound is the dehydration at the C5'-C6' position, resulting in an exocyclic double bond. mdpi.com This conversion is catalyzed by the enzyme AgmF. mdpi.com The presence of this 5',6'-ene group in this compound prevents the phosphorylation of the 6'-hydroxyl group, a reaction that is possible with Angustmycin C. mdpi.com This difference in potential for phosphorylation likely contributes to their distinct biological activities and metabolic fates.
The table below details the key sugar moieties in this compound and its precursor, Angustmycin C, and their impact on biological function.
| Compound | Sugar Moiety | Key Structural Feature of Sugar | Influence on Biological Activity |
| This compound | 6-deoxy-β-D-erythro-hex-5-en-2-ulofuranose | C5'-C6' exocyclic double bond. mdpi.com | Prevents 6'-OH phosphorylation; influences ring conformation and interaction with GMP synthase. mdpi.com |
| Angustmycin C | β-D-psicofuranosyl | C6' hydroxyl group. researchgate.net | Allows for potential phosphorylation at the 6' position; serves as the substrate for the final biosynthetic step to this compound. mdpi.com |
Molecular Basis of Enzyme-Angustmycin A Interactions
Active Site Analysis and Binding Determinants of AgmF
The final step in the biosynthesis of this compound is the dehydration of Angustmycin C, a reaction catalyzed by the enzyme AgmF. mdpi.com AgmF is classified as an unusual dehydratase. mdpi.com Due to the absence of an experimentally determined crystal structure for AgmF, a homology model has been constructed to provide insights into its active site and substrate binding. mdpi.com This model was built based on the structure of S-adenosylhomocysteine (SAH) hydrolase from Mycobacterium tuberculosis (PDB ID: 3CE6), which shares a 34% sequence identity with AgmF. mdpi.com
The homology model suggests that the active site of AgmF contains specific residues that are crucial for binding its substrate, Angustmycin C (referred to as compound 2 in some literature). mdpi.com The binding of Angustmycin C to the active site is proposed to be similar to how adenosine binds in the template structure. mdpi.com Key residues predicted to be involved in the interaction with the sugar moiety of Angustmycin C include His56, Asp129, Lys184, Asp188, and His299. mdpi.com It is hypothesized that His56 and His299 form hydrogen bonds with the 6'-hydroxyl group of Angustmycin C, while Asp129, Lys184, and Asp188 interact with other hydroxyl groups on the furanosyl ring. mdpi.com
Site-directed mutagenesis studies have validated the importance of these residues. mdpi.com Variants of AgmF where H56A, D129A, K184A, D188A, or H299A were introduced showed a complete loss of catalytic activity, confirming their essential role in the enzyme's function. mdpi.com
Cofactor Binding and Recycling Mechanisms in Biosynthetic Enzymes
AgmF is a NAD-dependent enzyme. mdpi.com The homology model indicates the presence of a conserved NAD⁺ binding site. mdpi.com The side chains of residues such as Thr155, Thr156, Asn189, Thr240, Glu241, and Thr274 are identified as potential NAD⁺ binding sites, which are generally required for the catalytic function of SAH hydrolase-related enzymes. mdpi.com
A particularly interesting feature of AgmF is its self-sufficient cofactor recycling mechanism. mdpi.com The enzyme is active without the need for an external supply of NAD⁺, suggesting that the cofactor is tightly bound within the active pocket. mdpi.com Experimental evidence supports this, as heat treatment of the AgmF enzyme led to the release of a compound that was identified as NAD⁺ by HPLC and LC-MS. mdpi.com This indicates that AgmF employs a strategy where the NAD⁺ cofactor is regenerated in situ, making the enzyme a self-contained catalytic unit for the dehydration reaction. mdpi.com
Structural Insights from Protein Crystallography
As of the current scientific literature, there are no publicly available crystal structures of this compound or its precursors in complex with its biosynthetic enzymes, including AgmF. mdpi.com The structural understanding of the AgmF active site and its interaction with Angustmycin C is based on a homology model. mdpi.com
However, the field of structural biology has provided crystal structures of related enzymes, such as S-adenosylhomocysteine (SAH) hydrolases from various organisms, in complex with adenosine and its analogues. mcw.edu These structures reveal a conserved fold and active site architecture, with two main domains: a substrate-binding domain and a cofactor-binding domain, both adopting a Rossmann fold. mdpi.com These known structures serve as valuable templates for building homology models of enzymes like AgmF and for interpreting mutagenesis data. The determination of the crystal structure of AgmF, preferably in complex with its substrate and cofactor, remains a key goal to precisely elucidate the molecular mechanism of this compound biosynthesis.
Producing Microorganisms and Fermentation Research
Identification of Angustmycin A Producing Streptomyces Species
Several species of Streptomyces have been identified as producers of this compound and its related compound, Angustmycin C (also known as psicofuranine). The biosynthetic pathways in these organisms are highly conserved, featuring a unique set of enzymes responsible for the synthesis of the unusual sugar moiety and its attachment to the adenine (B156593) base. nih.govnih.gov
Streptomyces angustmyceticus is a primary and well-documented producer of this compound. wikipedia.org The type strain, originally designated Streptomyces hygroscopicus subsp. angustmyceticus, was later reclassified as a distinct species based on polyphasic taxonomic studies. wikipedia.org Genomic analysis of strains like S. angustmyceticus JCM 4053 has been instrumental in identifying the complete biosynthetic gene cluster (BGC) responsible for angustmycin production. nih.gov This research has confirmed its capability to produce both this compound and C. nih.gov
Streptomyces decoyicus is another key species known for its ability to produce angustmycins. nih.gov Similar to S. angustmyceticus, it was previously classified as a subspecies of S. hygroscopicus. wikipedia.org The genome of S. decoyicus NRRL 2666 also contains a homologous gene cluster for angustmycin biosynthesis, underscoring the close evolutionary relationship between these producing strains. nih.govnih.gov The production of both this compound (decoyinine) and Angustmycin C (psicofuranine) by this species has been verified through methods like liquid chromatography-mass spectrometry (LC-MS). nih.gov
Historically, the production of this compound and C was attributed to strains of Streptomyces hygroscopicus. nih.gov Early radiolabeling studies that were foundational to understanding the biosynthetic pathway of this compound were conducted using growing cells of S. hygroscopicus. nih.gov However, subsequent polyphasic taxonomic studies, which combine genotypic and phenotypic data, led to the reclassification of these producing strains into distinct species, namely S. angustmyceticus and S. decoyicus. wikipedia.org This highlights the importance of modern taxonomic methods in accurately identifying and classifying antibiotic-producing microorganisms.
Table 1: Key Streptomyces Species in this compound Research
| Species Name | Key Findings | Citations |
|---|---|---|
| Streptomyces angustmyceticus | Primary producer; its genome was used to identify the complete angustmycin biosynthetic gene cluster. | nih.govwikipedia.org |
| Streptomyces decoyicus | Confirmed producer with a homologous gene cluster to S. angustmyceticus. | nih.govwikipedia.org |
| Streptomyces caniferus | Producer of the related nucleoside guvermectin; its regulatory networks offer insights into nucleoside antibiotic biosynthesis. | taylorfrancis.com |
| Streptomyces hygroscopicus | Historically credited with production; producing strains were later reclassified. | nih.govwikipedia.org |
Isolation and Characterization of Novel Actinomycetes Strains
The increasing demand for new therapeutic agents has driven the exploration of diverse and often extreme environments for novel actinomycetes. researchgate.netmdpi.com The rationale is that unique habitats may harbor undiscovered strains with the genetic potential to produce novel secondary metabolites, including new variants of nucleoside antibiotics. frontiersin.orgmdpi.com
General strategies for isolating novel actinomycetes involve several key steps. Pre-treatment of environmental samples, such as soil or marine sediments, using methods like dry heat or phenol (B47542) treatment, helps to eliminate more common, fast-growing bacteria and selectively favors the growth of actinomycetes. frontiersin.orgmdpi.com Specialized isolation media, such as Casein Starch Agar (B569324) (CSA) or Actinomycetes Isolation Agar (AIA), are often employed, sometimes supplemented with antifungal agents to prevent contamination. mdpi.comnih.gov
Once isolated, strains are characterized using a polyphasic approach. This includes:
Morphological Characterization: Observation of colony features (color, texture), aerial and substrate mycelia, and spore morphology using microscopy. nih.govresearchgate.net
Physiological and Biochemical Characterization: Testing for growth under different conditions (temperature, pH, salinity) and the ability to utilize various carbon and nitrogen sources. nih.govnih.gov
Molecular Identification: Sequencing of the 16S rRNA gene is a standard method for identifying the genus and determining phylogenetic relationships to known species. researchgate.netmdpi.com A sequence similarity of less than 97-98% to known species may indicate a potentially novel species. researchgate.net
While these methods are standard for the discovery of new antibiotic producers, specific reports on the isolation and characterization of novel actinomycete strains that naturally produce this compound are not prominent in recent literature. frontiersin.orgresearchgate.netnih.gov The focus has largely been on the detailed study of known producers and the heterologous expression of the identified gene cluster in other host strains. nih.govresearchgate.net However, the ongoing search for actinomycetes in underexplored environments, such as marine sediments, continues to be a promising strategy for discovering new producers of this compound or its analogs. nih.govescholarship.org
Fermentation Optimization for this compound Production
Optimizing the fermentation process is a critical step to enhance the yield of this compound. This involves refining both the culture medium components and the physical fermentation parameters. nih.govfrontiersin.org
Research on S. angustmyceticus and S. decoyicus provides a baseline for fermentation conditions. A typical fermentation process involves growing the strains on an agar medium like YS agar (yeast extract, soluble starch, agar) or MS plate, followed by inoculation into a seed medium (like ISP2 medium) for a couple of days. nih.gov Subsequently, the seed culture is transferred to a production fermentation medium where it is cultivated for several days (e.g., 5 days) at a controlled temperature (e.g., 30°C) and agitation rate (e.g., 180 rpm). nih.gov
Key strategies for optimizing antibiotic production in Streptomyces often focus on the following:
Medium Composition: The type and concentration of carbon and nitrogen sources are paramount. For many Streptomyces species, complex carbon sources like soluble starch and nitrogen sources such as soybean meal, peptone, or yeast extract are favorable. nih.govinnovareacademics.innih.gov For instance, a study on S. angustmyceticus JCM 4053 and S. decoyicus NRRL 2666 used a fermentation medium containing yeast extract and soluble starch. nih.gov Optimization often involves systematically testing different sources and their concentrations using statistical methods like Response Surface Methodology (RSM) to identify the ideal combination for maximum yield. taylorfrancis.comnih.gov
Physical Parameters: Factors such as pH, temperature, agitation speed, and dissolved oxygen levels significantly impact microbial growth and secondary metabolite production. nih.govacademicjournals.org The optimal initial pH for many Streptomyces fermentations is often near neutral (pH 7.0). innovareacademics.in Temperature is typically maintained between 28-30°C. nih.gov
Fed-Batch Strategies: To overcome substrate limitation or inhibition, fed-batch fermentation is a common strategy to improve yields of secondary metabolites. scielo.brresearchgate.netmdpi.com This involves the controlled feeding of a limiting nutrient, often the carbon source, during the fermentation process to maintain an optimal concentration, thereby extending the production phase and increasing the final product titer. wikipedia.orgnih.gov While specific, detailed fed-batch strategies for this compound are not extensively published, this approach is a standard and effective method for enhancing antibiotic production in Streptomyces. researchgate.netacademicjournals.org
Table 2: Example of Fermentation Media Components for this compound Production
| Medium Component | Role | Example Concentration (g/L) | Citations |
|---|---|---|---|
| Soluble Starch | Carbon Source | 10 | nih.gov |
| Yeast Extract | Nitrogen & Growth Factor Source | 2 | nih.gov |
| Agar (for solid media) | Solidifying Agent | 15 | nih.gov |
| Oxalic Acid | Used for pH adjustment during extraction | N/A | nih.gov |
Advanced Analytical and Characterization Methodologies
Chromatographic Techniques for Analysis and Purification
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the analysis and purification of Angustmycin A and its precursors from complex fermentation broths. researchgate.netnih.govresearchgate.net
Researchers utilize HPLC to monitor the production of this compound and related metabolites in both native producing strains like Streptomyces angustmyceticus and heterologous hosts. researchgate.netresearchgate.net For analytical purposes, HPLC systems are typically equipped with a UV detector, with monitoring commonly set at a wavelength of 254 nm, suitable for detecting the adenine (B156593) chromophore in the molecule. researchgate.netresearchgate.net In one study, the analysis of metabolites from recombinant S. coelicolor M1154 strains was performed using HPLC. researchgate.net The separation of this compound (also known as decoyinine) and its precursor Angustmycin C (psicofuranine) is readily achieved, allowing for quantitative comparison between different engineered strains. nih.govresearchgate.net For instance, the deletion of the gene agmR in a recombinant strain resulted in a different quantitative ratio of this compound and C compared to the parent strain, a difference clearly demonstrated by HPLC analysis. nih.gov
For preparative purposes, HPLC is used to obtain pure samples of this compound for structural verification and further studies. The choice of column and mobile phase is critical for effective separation.
| Technique | Column | Mobile Phase | Detection | Application | Reference |
|---|---|---|---|---|---|
| HPLC | Luna C18 | Gradient of (A) 20 mM ammonium (B1175870) formate (B1220265) (pH 4.7)/acetonitrile (10:1 v/v) and (B) acetonitrile | UV (λ = 254 nm) | Analysis of this compound (1) and Angustmycin C (2) from S. coelicolor M1154 recombinants. | researchgate.netresearchgate.netresearchgate.net |
| HPLC | Not specified | Not specified | UV (λ = 254 nm) | Analysis of AgmF enzyme reaction with Angustmycin C (2) as substrate to produce this compound (1). | researchgate.net |
| LC-MS | Not specified | Not specified | Mass Spectrometry | Confirmation of this compound and C production in Streptomyces angustmyceticus JCM 4053 and Streptomyces decoyicus NRRL 2666. | nih.gov |
Spectroscopic Methods for Structural Elucidation and Quantification
Spectroscopic techniques are fundamental to the definitive identification and structural elucidation of this compound and its intermediates. jchps.comyoutube.comtaylorandfrancis.com Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools used. nih.govnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) is heavily employed to confirm the identity of compounds produced during biosynthetic studies. nih.govtaylorandfrancis.com The molecular ions observed in mass spectra provide direct evidence for the presence of the target molecules. For example, in the in vitro reconstitution of the entire this compound biosynthetic pathway, LC-MS was used to verify the final products. The analysis showed peaks with [M+H]⁺ ions at m/z 280.1039 for this compound and m/z 298.1143 for Angustmycin C, which were consistent with their authentic standards. nih.gov
NMR spectroscopy, including 1D (¹H, ¹³C) and 2D techniques, provides detailed information about the atomic connectivity and stereochemistry of the molecule, which is essential for unambiguous structure determination. youtube.comnih.govnih.gov While detailed NMR data for this compound itself is established in the literature, these methods are continuously applied to verify the structures of biosynthetically produced compounds and to characterize novel analogs. nih.govnih.gov The combination of MS and NMR allows for a comprehensive structural analysis, confirming the presence of the unique exo-5,6-ene bond in the sugar moiety that distinguishes this compound from Angustmycin C. nih.govnih.gov
| Technique | Data Type | Observation | Application | Reference |
|---|---|---|---|---|
| LC-MS | [M+H]⁺ ion | m/z 280.1039 | Identification of this compound (1). | nih.gov |
| LC-MS | [M+H]⁺ ion | m/z 298.1143 | Identification of Angustmycin C (2). | nih.gov |
| LC-MS | [M+H]⁺ ion | m/z 136.0617 | Identification of Adenine fragment. | nih.gov |
| NMR Spectroscopy | 1D & 2D Spectra | Chemical shifts and coupling constants | Complete structural elucidation of angucycline antibiotics, a general approach applicable to this compound. | nih.gov |
Molecular Biology Techniques for Genetic Analysis
The biosynthesis of this compound is governed by a specific set of genes organized in a biosynthetic gene cluster (BGC). researchgate.netnih.gov Molecular biology techniques have been pivotal in identifying this cluster, sequencing its genes, and functionally characterizing the enzymes it encodes. nih.govmdpi.com
The Angustmycin biosynthetic gene cluster, designated as the agm cluster, was identified by examining the genomes of known producing organisms, Streptomyces angustmyceticus and Streptomyces decoyicus. researchgate.netnih.gov Initial bioinformatic analysis, including BLASTp searches using enzymes from similar pathways as queries, pinpointed a target region. nih.gov The identified cluster in S. angustmyceticus (pCHW501) spans approximately 9.8 kb and contains nine genes believed to be involved in biosynthesis and transport. nih.govresearchgate.net The gene clusters from both S. angustmyceticus and S. decoyicus show significant homology. researchgate.netresearchgate.net
To confirm the function of the identified cluster, heterologous expression was performed. nih.govnih.gov The entire agm gene cluster was introduced into a host strain, Streptomyces coelicolor M1154, which subsequently gained the ability to produce Angustmycins A and C, confirming the cluster's role in their biosynthesis. researchgate.netresearchgate.net The sequence of the agm cluster from S. angustmyceticus has been deposited in GenBank under accession number MZ151497.1. secondarymetabolites.org
| Gene | Putative Function | Reference |
|---|---|---|
| agmA | AMP phosphoribohydrolase | researchgate.netnih.gov |
| agmB | Phosphatase | researchgate.net |
| agmC | d-allulose 6-phosphate pyrophosphokinase | researchgate.net |
| agmD | d-allulose 6-phosphate 3-epimerase | researchgate.net |
| agmE | Adenine phosphoallulosyltransferase | researchgate.netnih.gov |
| agmF | Dehydratase | researchgate.netnih.gov |
| agmR | Transcriptional Regulator | researchgate.net |
| agmT1/T2 | MFS Transporters | nih.gov |
Sequence Similarity Networks (SSNs) are powerful bioinformatic tools used to visualize relationships within large protein superfamilies, helping to infer protein function. nih.govnih.govillinois.edu In the study of this compound biosynthesis, an SSN was generated for AgmA, the AMP phosphoribohydrolase. researchgate.net Using the AgmA protein sequence as a query, a network of 9,058 homologous sequences was constructed and visualized using Cytoscape software. researchgate.net
In this network, each protein is represented as a node, and the lines (edges) between them indicate a sequence similarity above a certain threshold (an alignment score of 70 was used). researchgate.net The analysis revealed that AgmA is situated within a large cluster of proteins from actinobacteria, visually confirming its relationship to other enzymes in this phylum. researchgate.net This approach helps to contextualize the enzyme within the vast sequence space and supports its functional annotation by grouping it with related, potentially functionally similar, proteins. researchgate.netnih.gov
To definitively establish the function of individual genes within the agm cluster, mutagenesis studies are performed. nih.gov This involves creating targeted gene deletions or site-directed mutations and then analyzing the metabolic profile of the resulting mutant. nih.govmdpi.commdpi.com
A key example is the characterization of AgmF. nih.gov Initial sequence analysis suggested it was an S-adenosyl-L-homocysteine (SAH) hydrolase, but its role was unclear. researchgate.net To investigate its function, a gene deletion mutant (pCHW501ΔagmF) was created in the heterologous expression host. researchgate.netresearchgate.net HPLC analysis showed that this mutant strain accumulated Angustmycin C but failed to produce this compound. researchgate.netresearchgate.net This result provided strong evidence that the AgmF enzyme is responsible for the final step in the pathway: the dehydration of Angustmycin C to form this compound. researchgate.netnih.gov Further in vitro assays with the purified AgmF protein confirmed its role as an unprecedented dehydratase. nih.gov Similarly, deletion of the regulatory gene agmR was shown to alter the ratio of this compound and C production, confirming its role in controlling the expression of the biosynthetic genes. researchgate.net
Future Research Directions and Translational Perspectives
Discovery of Novel Angustmycin A-Related Antibiotics and Natural Products
The elucidation of the this compound biosynthetic gene cluster in Streptomyces species has paved the way for the discovery of novel related antibiotics and natural products. acs.orgacs.org Understanding the genetic blueprint for its production allows for genome mining approaches to identify similar gene clusters in other microorganisms that may produce structurally related compounds with potentially new or enhanced biological activities. acs.org
The biosynthetic pathway of this compound involves a series of enzymatic reactions that construct its unique structure, which features a six-carbon ketose sugar, β-D-psicofuranosyl, linked to adenine (B156593). acs.org This knowledge provides a roadmap for identifying and characterizing new members of the purine (B94841) nucleoside antibiotic family. By searching genomic and metagenomic databases for sequences homologous to the key enzymes in the this compound pathway, researchers can pinpoint previously uncharacterized biosynthetic pathways for other bioactive nucleosides.
Development of this compound as a Biopesticide for Crop Protection
This compound has demonstrated significant potential as a biopesticide for crop protection due to its cytokinin-like activity. mdpi.com Cytokinins are a class of plant hormones that regulate various aspects of plant growth and development, including cell division and differentiation. mdpi.com Research has shown that this compound can promote the growth of several plant species, including Panax notoginseng, Siraitia grosvenorii, and Triticum aestivum (wheat). mdpi.com
This growth-promoting effect can enhance crop vigor and yield. Furthermore, studies have indicated that this compound can bolster plant defense mechanisms. For instance, its application in rice has been shown to enhance resistance against the small brown planthopper (Laodelphax striatellus), a significant agricultural pest. This dual action of promoting growth and inducing pest resistance makes this compound an attractive candidate for development as a sustainable and environmentally friendly biopesticide.
Translational Research into Anti-Melanoma Therapeutics
A promising avenue for the clinical application of this compound lies in its potential as an anti-melanoma therapeutic. nih.govnih.gov Malignant melanoma is an aggressive form of skin cancer with a high metastatic potential. nih.gov Research has identified guanosine (B1672433) monophosphate synthase (GMPS) as a key enzyme driving the invasion and tumorigenicity of melanoma cells. nih.govnih.gov
This compound acts as a potent inhibitor of GMPS. nih.govnih.gov Studies have demonstrated that by targeting GMPS, this compound can effectively suppress melanoma cell invasion in vitro and reduce tumorigenicity in animal models. nih.govnih.gov Notably, GMPS levels are found to be elevated in metastatic human melanoma specimens compared to primary tumors, suggesting that GMPS is a viable target for anti-melanoma therapy. nih.gov These preclinical findings strongly support the further investigation of this compound as a novel agent for the treatment of melanoma. nih.govnih.govresearchgate.net
Rational Design of this compound Analogues with Improved Efficacy and Selectivity
The chemical structure of this compound provides a scaffold for the rational design of analogues with enhanced efficacy and selectivity. nih.gov By modifying specific functional groups on the molecule, it is possible to improve its therapeutic index, bioavailability, and target specificity. For example, the synthesis of various base analogues of this compound has been explored to understand the structure-activity relationships. nih.gov
Key structural features, such as the purine base and the unsaturated sugar moiety, are crucial for its biological activity. nih.gov The 5',6'-ene group, for instance, is a distinguishing feature that influences its interaction with target enzymes. nih.gov By creating a library of derivatives with modifications at different positions, researchers can screen for compounds with improved inhibitory activity against GMPS or other targets, while minimizing off-target effects. This approach of targeted chemical modification is a cornerstone of modern drug discovery and holds significant promise for optimizing the therapeutic potential of this compound.
Integration of Biocatalysis and Chemical Synthesis for Scalable Production
The scalable and efficient production of this compound and its analogues is crucial for their development as therapeutic agents or biopesticides. The integration of biocatalysis and chemical synthesis offers a powerful strategy to achieve this. The entire six-enzyme biosynthetic pathway for this compound has been successfully reconstituted in a heterologous host, Escherichia coli. acs.orgmdpi.com This achievement enables the microbial fermentation-based production of the compound, which can be more cost-effective and environmentally friendly than purely chemical synthesis.
This biocatalytic platform can also be combined with chemical synthesis in a chemoenzymatic approach. For instance, precursor molecules can be synthesized chemically and then fed to the engineered microbial system for the final enzymatic steps. This hybrid approach allows for the creation of novel analogues that may not be accessible through biosynthesis alone. The ability to produce this compound in a well-characterized microbial host opens the door for metabolic engineering strategies to further optimize production titers and facilitate the large-scale manufacturing necessary for clinical and agricultural applications. acs.orgmdpi.com
Deeper Understanding of this compound's Broader Biological Roles and Mechanisms within Cellular Systems
While the primary mechanism of action of this compound as an antibiotic is its inhibition of GMP synthase, its broader biological roles and mechanisms within cellular systems are still being explored. mdpi.comnih.govnih.gov Its activity as a cytokinin in plants highlights its ability to interact with fundamental cellular pathways that are conserved across different kingdoms of life. mdpi.com
Further research is needed to fully elucidate how this compound modulates cellular processes beyond nucleotide biosynthesis. For example, its effects on signal transduction pathways, gene expression, and protein synthesis are areas that warrant deeper investigation. A more comprehensive understanding of its molecular interactions within the cell will not only provide insights into its therapeutic and agricultural applications but may also uncover new potential uses for this versatile natural product. The activity of this compound is often reversed by purine-related substances like adenosine (B11128) and guanosine, indicating its role as an antimetabolite in purine metabolism. nih.gov
Expansion of Enzymatic Repertoire through this compound Biosynthesis Studies
The study of the this compound biosynthetic pathway has led to the discovery and characterization of novel enzymes with unique catalytic capabilities, thereby expanding the known enzymatic repertoire. acs.orgacs.org A notable example is the enzyme AgmF, a noncanonical dehydratase responsible for the final step in this compound biosynthesis. acs.org
The characterization of such novel enzymes provides new tools for biocatalysis and synthetic biology. These enzymes can be harnessed for the synthesis of other valuable compounds or used to create novel biosynthetic pathways for the production of new-to-nature molecules. The ongoing exploration of natural product biosynthetic pathways, like that of this compound, is a fertile ground for discovering new enzymatic functions that can be applied to a wide range of biotechnological applications, from drug synthesis to the production of biofuels and other high-value chemicals. acs.orgacs.orgamanote.com
Q & A
Q. What are the key genes and enzymatic steps involved in Angustmycin A biosynthesis?
this compound biosynthesis is governed by the agm gene cluster (e.g., agmA, agmB, agmC, agmD, agmF), which orchestrates sugar modification and nucleoside assembly. Critical enzymatic steps include the conversion of Angustmycin C to this compound via the enzyme AgmF, a dehydration reaction requiring water . Methodologically, heterologous expression of these genes in E. coli or Streptomyces chassis, coupled with LC-MS profiling, can validate pathway intermediates . For instance, combinatorial gene expression experiments (e.g., alsE + agmCAEBF) show a 3.5-fold increase in this compound yield at 72 hours compared to baseline strains .
Q. What are the primary biological activities of this compound in experimental models?
this compound acts as a competitive inhibitor of bacterial GMP synthase (GMPS), blocking guanine nucleotide biosynthesis in Bacillus subtilis (IC₅₀ ≈ 2 µM) . It also exhibits cytokinin-like activity in plants, inducing root/shoot differentiation in Arabidopsis at 0.1–1.0 µM concentrations . Methodologies include:
- Enzyme inhibition assays : Measure GMPS activity via spectrophotometric detection of phosphate release .
- Plant tissue culture : Quantify root elongation or callus formation in Murashige and Skoog (MS) media supplemented with this compound .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s cytokinin activity across plant species?
Discrepancies in cytokinin effects (e.g., promotion in Arabidopsis vs. inhibition in monocots) may stem from species-specific receptor affinity or transport mechanisms. To address this:
- Perform comparative transcriptomics on cytokinin-responsive genes (e.g., ARR5, CRE1) in divergent species.
- Use radiolabeled this compound (e.g., ¹⁴C) to track uptake and localization differences .
- Conduct dose-response assays across phylogenetically diverse models (e.g., Oryza sativa, Nicotiana benthamiana) .
Q. What strategies optimize heterologous biosynthesis of this compound for structural diversification?
Heterologous production in E. coli requires modular cloning of the agm cluster with strong promoters (e.g., T7) and codon optimization for GC-rich Streptomyces genes . Key steps:
- Pathway engineering : Replace native regulatory elements with inducible systems (e.g., arabinose-inducible agm operon).
- Precursor balancing : Supplement cultures with adenine (2 mM) and glucose-6-phosphate to enhance nucleotide flux .
- CRISPR-Cas9 mutagenesis : Knock out competing pathways (e.g., purine salvage genes) to redirect metabolic flux .
Q. How can researchers validate this compound’s dual role as a GMPS inhibitor and cytokinin in mixed microbial-plant systems?
Use dual-transcriptomic profiling to monitor bacterial GMPS suppression and plant cytokinin signaling simultaneously. For example:
- Co-culture B. subtilis (GMPS reporter strain) with Arabidopsis roots in this compound-treated media.
- Quantify bacterial growth inhibition (OD₆₀₀) and plant root biomass via ANOVA with Tukey’s post-hoc test .
Methodological Guidelines for Data Reproducibility
Q. What protocols ensure reliable quantification of this compound in complex matrices?
- HPLC-DAD : Use a C18 column (4.6 × 250 mm, 5 µm) with isocratic elution (20% acetonitrile/80% ammonium acetate, pH 5.0) at 1.0 mL/min. Detect at 260 nm (retention time: 8.2 min) .
- LC-HRMS : Employ positive-ion ESI with m/z 280.0885 [M+H]⁺ for identification; validate against synthetic standards .
Q. How should researchers address batch-to-batch variability in this compound production?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
